molecular formula C15H12Cl2N2O3 B5664033 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)urea

Cat. No. B5664033
M. Wt: 339.2 g/mol
InChI Key: JXPBXLYFTNHGFE-UHFFFAOYSA-N
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Description

The chemical compound N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)urea is a part of a broader class of compounds known for their potential antimicrobial properties and various applications in chemical synthesis and biological research. While the specific compound has unique attributes, understanding its synthesis, structure, and properties can contribute to various scientific fields.

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)urea, typically involves the reaction of suitable amines with carbamidophosphoric acid chlorides or isocyanates under controlled conditions. For example, similar compounds have been synthesized by reacting diamines with different chlorides of carbamidophosphoric acids in the presence of triethylamine at moderate temperatures (P. V. G. Reddy et al., 2003). While specific conditions vary based on the substituents and desired products, these methods are fundamental in producing urea derivatives.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-3-2-10(6-12(11)17)19-15(20)18-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPBXLYFTNHGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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